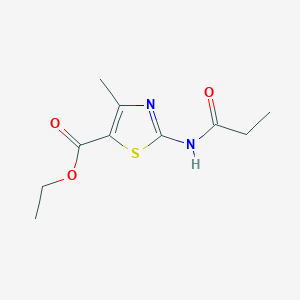

4-Metil-2-(propanoylamino)-1,3-tiazol-5-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with two non-carbon atoms: one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves reactions with different nucleophiles and electrophiles . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

This compound, like other similar compounds, can undergo various chemical reactions. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Se ha encontrado que los derivados de tiofeno, incluido el 4-metil-2-(propanoylamino)-1,3-tiazol-5-carboxilato de etilo, presentan una actividad antimicrobiana significativa . En particular, los derivados 7b y 8 mostraron actividad comparable a los fármacos estándar ampicilina y gentamicina para todas las especies bacterianas probadas . Además, el compuesto 3 mostró una potente actividad contra Aspergillus fumigates, mientras que los compuestos 5, 6 y 7a mostraron una buena actividad contra Syncephalastrum racemosum .

Propiedades antiinflamatorias y analgésicas

Se sabe que los derivados de tiofeno poseen propiedades analgésicas y antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para el tratamiento de afecciones asociadas con la inflamación y el dolor.

Propiedades antihipertensivas

También se ha informado que los derivados de tiofeno presentan propiedades antihipertensivas . Esto sugiere que podrían utilizarse en el manejo de la presión arterial alta.

Actividad antitumoral

Los derivados de tiofeno, incluido el this compound, han mostrado resultados prometedores en el campo de la investigación del cáncer. Se ha encontrado que poseen actividad antitumoral , lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos contra el cáncer.

Tratamiento de la diabetes mellitus

Se sabe que los derivados de tiofeno son efectivos en el tratamiento de la diabetes mellitus . Esto sugiere que podrían utilizarse en el desarrollo de nuevas estrategias terapéuticas para controlar la diabetes.

Aplicaciones en la ciencia de materiales

Además de sus aplicaciones medicinales, los derivados de tiofeno también se utilizan en la ciencia de materiales. Se han utilizado en la fabricación de diodos emisores de luz , lo que indica su potencial en el desarrollo de nuevos dispositivos electrónicos.

Mecanismo De Acción

Target of Action

The primary targets of “Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a derivative of the thiazole group, which is known to have diverse biological activities . .

Mode of Action

As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, disrupting membrane integrity, or interfering with metabolic pathways

Biochemical Pathways

Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

One study found that a related compound, ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, exhibited both powerful analgesic and anti-inflammatory effects

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a widely used herbicide and is readily available for use in lab experiments. Its selective action makes it a useful tool for studying plant metabolism and physiology. However, its effectiveness can be affected by factors such as soil type and weather conditions, which can limit its use in certain experiments.

Direcciones Futuras

There are several areas of research that could be explored in relation to Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. One area is the development of new herbicides that are more effective and have fewer environmental impacts. Another area is the study of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate's potential use in medicine and materials science. Finally, there is a need for further research into the mechanisms of action of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate and its effects on plant metabolism and physiology.

Conclusion:

In conclusion, Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is a selective herbicide that has been widely used in agriculture to control weeds. Its synthesis method is well established and has been optimized to produce high yields of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been studied for its potential use in medicine and materials science. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate works by inhibiting the enzyme acetyl CoA carboxylase (ACC) in plants, which is responsible for the synthesis of fatty acids. Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has low toxicity in mammals and has been approved for use in many countries around the world. There are several areas of research that could be explored in relation to Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate, including the development of new herbicides, its potential use in medicine and materials science, and further research into its mechanisms of action.

Métodos De Síntesis

Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate can be synthesized by reacting 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base catalyst. The reaction is carried out under controlled conditions to obtain a pure form of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate. The synthesis process is well established and has been optimized to produce high yields of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate.

Propiedades

IUPAC Name |

ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNMISXQRRJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405540.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B405546.png)

![1-benzyl-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405550.png)

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)

![6,8-dichloro-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405555.png)

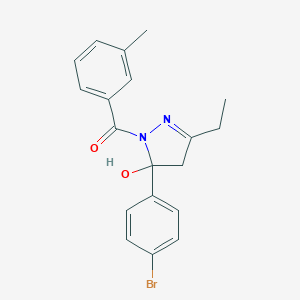

![(3-bromophenyl)-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]methanone](/img/structure/B405558.png)

![methyl 3-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B405559.png)